molecular formula C9H16N4O B1200422 {3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide

{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide

Cat. No.: B1200422
M. Wt: 196.25 g/mol
InChI Key: MLFRXXQBXBQMKQ-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide is an organic compound belonging to the class of piperidines It is characterized by its unique structure, which includes a piperidine ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide typically involves the reaction of 2,6-dimethylpiperidine with an appropriate oxadiazole precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding oxadiazole derivative, while reduction can produce a piperidine derivative.

Scientific Research Applications

{3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine rings but different functional groups.

    Oxadiazole derivatives: Compounds with oxadiazole moieties but different substituents.

Uniqueness

The uniqueness of {3-[(2r,6s)-2,6-Dimethylpiperidin-1-yl]-1,2,3-oxadiazol-3-ium-5(4h)-ylidene}azanide lies in its combined piperidine and oxadiazole structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential for novel therapeutic uses.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-4H-oxadiazol-3-ium-5-ylidene]azanide

InChI

InChI=1S/C9H16N4O/c1-7-4-3-5-8(2)13(7)12-6-9(10)14-11-12/h7-8H,3-6H2,1-2H3/t7-,8+

InChI Key

MLFRXXQBXBQMKQ-OCAPTIKFSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1[N+]2=NOC(=[N-])C2)C

Canonical SMILES

CC1CCCC(N1[N+]2=NOC(=[N-])C2)C

Synonyms

3-(cis-2,6-dimethylpiperidino)sydnonimine
C 3754
C 87-3754
C-3754
C-87-3754
C87-3754
CAS-754

Origin of Product

United States

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